

HPLC method for quantification of 2,4,5-Trimethoxycinnamic acid

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Compound of Interest

Compound Name: 2,4,5-Trimethoxycinnamic acid

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An HPLC Method for the Quantification of **2,4,5-Trimethoxycinnamic Acid**

Application Note

This application note describes a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2,4,5-Trimethoxycinnamic acid**. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.[1] **2,4,5-Trimethoxycinnamic acid** is a significant compound, often used as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Accurate quantification is therefore essential for ensuring the quality and consistency of final products.[1]

The method employs a C18 stationary phase with gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), and UV detection.[1] The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1]

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]
- Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[1]

- Solvents: HPLC grade acetonitrile and ultrapure water.[\[1\]](#)
- Reagents: Trifluoroacetic acid (TFA), analytical grade.[\[1\]](#)
- Reference Standard: **2,4,5-Trimethoxycinnamic acid** (purity ≥99%).[\[1\]](#)

Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

Parameter	Condition
Column	C18 Reversed-Phase (15 cm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient Elution	0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	35°C
Detection	UV at 315 nm

Preparation of Solutions

Mobile Phase Preparation:

- Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas before use.[\[1\]](#)
- Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.[\[1\]](#)

Standard Solution Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the **2,4,5-Trimethoxycinnamic acid** reference standard and transfer it to a 25 mL volumetric flask.[\[1\]](#) Dissolve and dilute to the mark with the mobile phase (initial conditions: 70:30 A:B).[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[\[2\]](#)

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

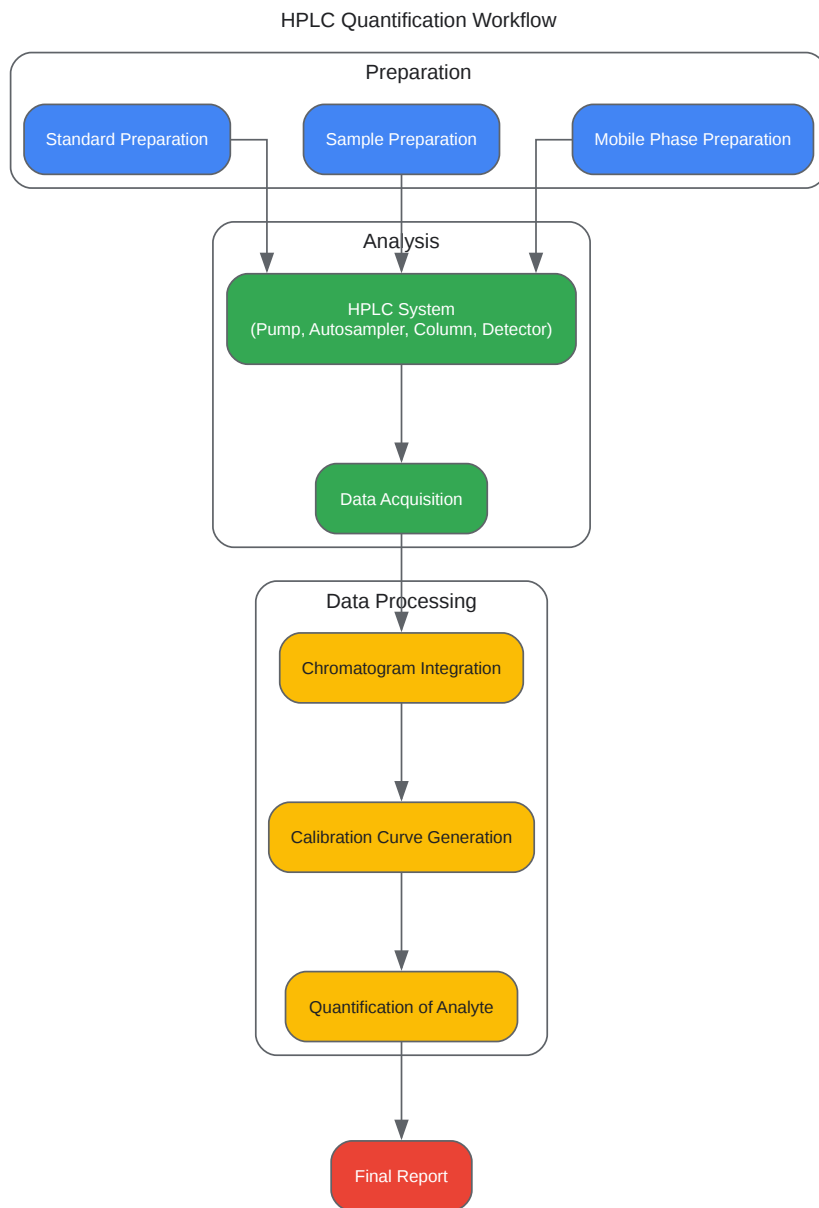
- For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample. Dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[\[1\]](#)[\[3\]](#)
- For Complex Matrices: For more complex sample matrices, an extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances and ensure accurate quantification.[\[4\]](#)[\[5\]](#)[\[6\]](#)

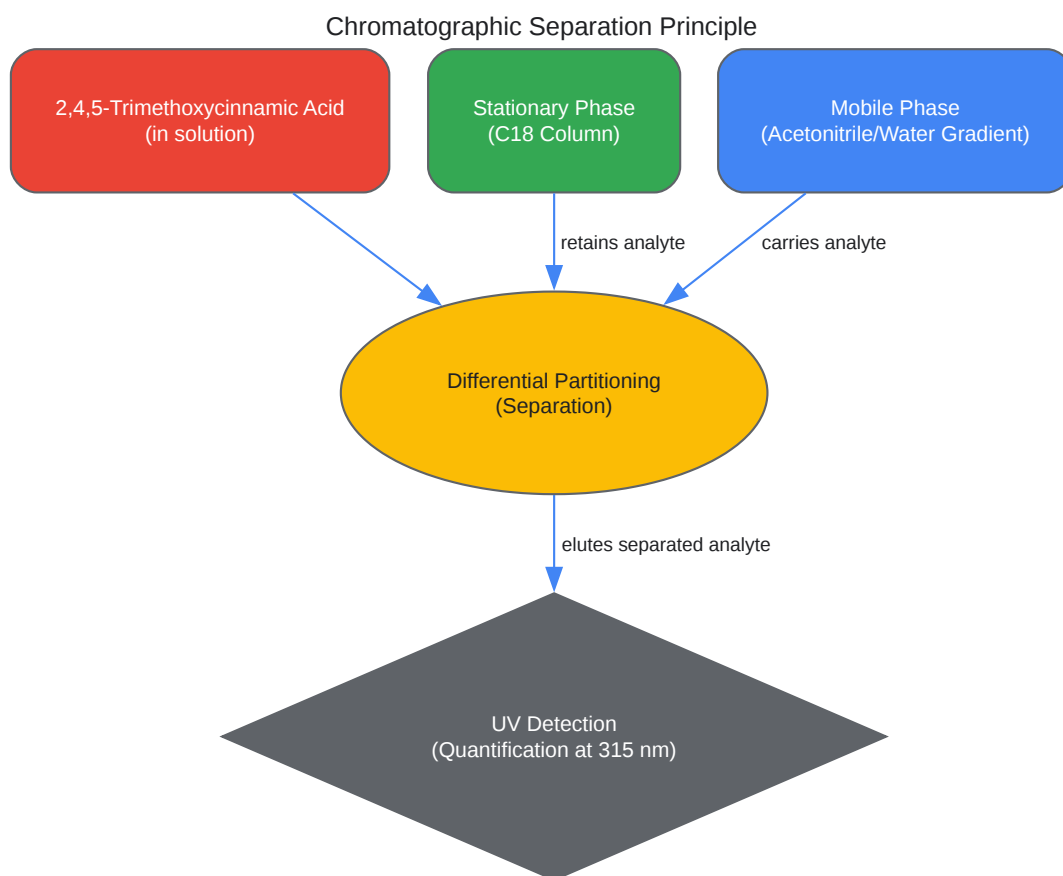
Method Validation Summary

The described HPLC method was validated according to ICH guidelines.[\[1\]](#) The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.8 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference observed from blank

Visualizations





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